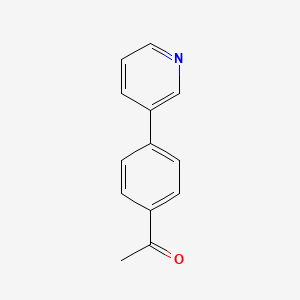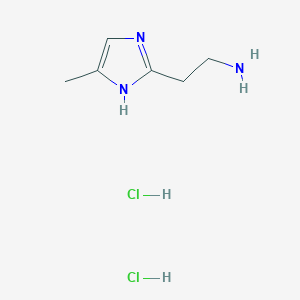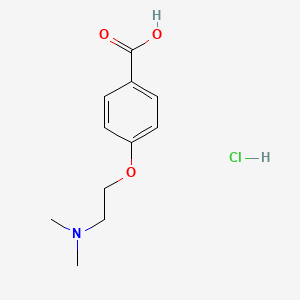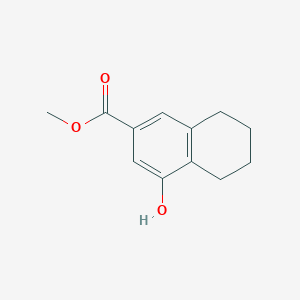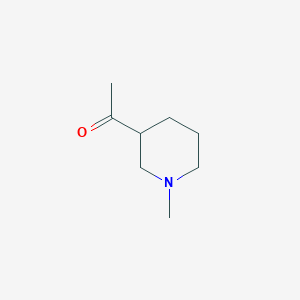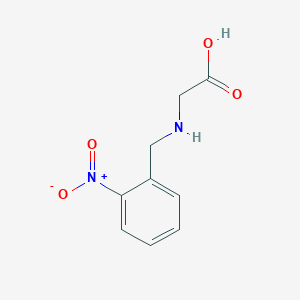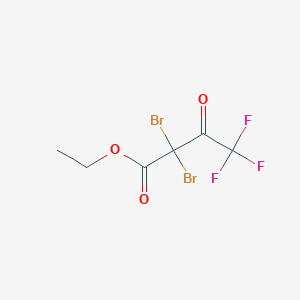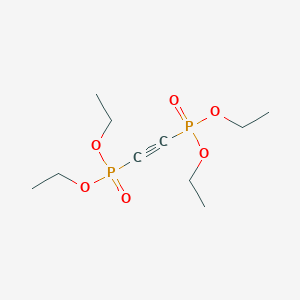
Bis(diethoxyphosphoryl)acetylene
Overview
Description
Bis(diethoxyphosphoryl)acetylene is an organophosphorus compound with the molecular formula C10H20O6P2. It is characterized by the presence of a triple bond between two carbon atoms, each bonded to a diethoxyphosphoryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(diethoxyphosphoryl)acetylene can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with acetylene under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Bis(diethoxyphosphoryl)acetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The triple bond in this compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which have applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Bis(diethoxyphosphoryl)acetylene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of phosphorus-containing polymers, which have enhanced thermal stability and solubility in alcohols
Mechanism of Action
The mechanism of action of bis(diethoxyphosphoryl)acetylene involves its interaction with molecular targets through its triple bond and diethoxyphosphoryl groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s ability to undergo nucleophilic substitution reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(diethoxyphosphoryl)acetylene include:
- Diethyl benzylphosphonate
- Diethyl phosphite
- Tetraethyl ethene-1,1-diylbis(phosphonate)
Uniqueness
This compound is unique due to its triple bond and the presence of two diethoxyphosphoryl groups. This structure imparts distinct chemical reactivity and potential for diverse applications compared to other organophosphorus compounds .
Properties
IUPAC Name |
1,2-bis(diethoxyphosphoryl)ethyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6P2/c1-5-13-17(11,14-6-2)9-10-18(12,15-7-3)16-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEHVMWRXBROHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C#CP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505738 | |
| Record name | Tetraethyl ethyne-1,2-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4851-53-0 | |
| Record name | Tetraethyl ethyne-1,2-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




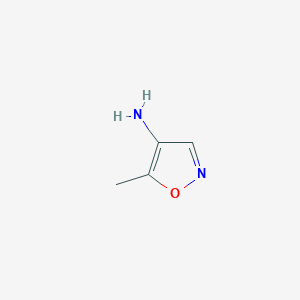
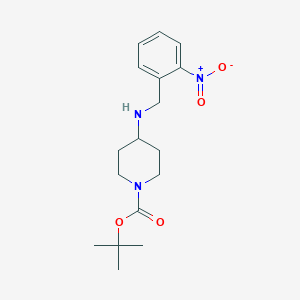
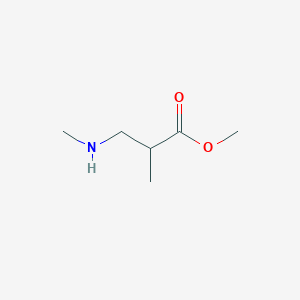
![N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B1601193.png)
